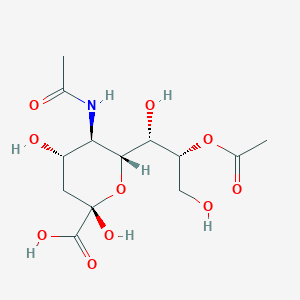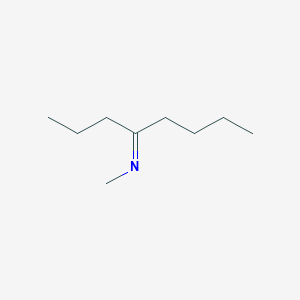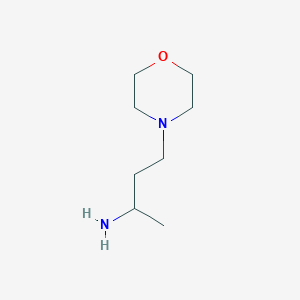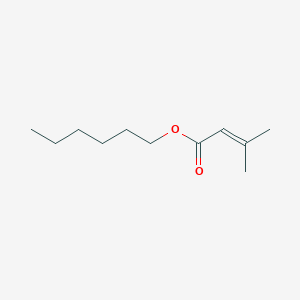
2-Butenoic acid, 3-methyl-, hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 3-methyl-, hexyl ester, also known as hexyl 2-methylacrylate, is a chemical compound that belongs to the family of esters. It is commonly used as a flavoring agent, and it is also used in the production of perfumes and other fragrances.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate is not fully understood. However, it is believed to act as a flavoring agent by binding to specific receptors in the olfactory system. It is also thought to have a role in the regulation of gene expression, although the exact mechanism is not yet known.
Biochemische Und Physiologische Effekte
Hexyl 2-methylacrylate has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is its strong odor, which can be unpleasant and may interfere with experiments that involve odor detection.
Zukünftige Richtungen
There are several future directions for research on 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate. One area of interest is its potential use as a drug delivery system. It has been shown to be a good candidate for this application due to its low toxicity and ability to penetrate cell membranes. Another area of interest is its use in the development of new materials, such as polymers and resins, which could have a wide range of applications in industry and medicine. Finally, further research is needed to fully understand the mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate and its potential role in the regulation of gene expression.
Synthesemethoden
Hexyl 2-methylacrylate can be synthesized through the esterification reaction between 2-butenoic acid, 3-methyl- and hexanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-methylacrylate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. It has also been used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and other cleaning products.
Eigenschaften
CAS-Nummer |
17627-41-7 |
|---|---|
Produktname |
2-Butenoic acid, 3-methyl-, hexyl ester |
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
Kanonische SMILES |
CCCCCCOC(=O)C=C(C)C |
Andere CAS-Nummern |
17627-41-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

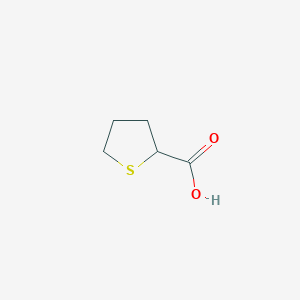
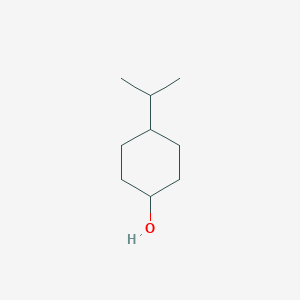

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
